Enantiomeric Identity vs. Racemate – Chiral Purity Defines Synthetic Utility
The target compound is supplied as the single (S)-enantiomer, whereas the racemic form (CAS 1354950-57-4) contains equal amounts of (R)- and (S)-antipodes. For any downstream drug candidate requiring a defined stereocenter, direct use of the racemate mandates a chiral separation step that typically recovers only 50% of the material as the desired enantiomer and adds chromatographic cost . The (S)-enantiomer is listed as a distinct building block by Kishida Chemical (Catalog KPL024891) and carries the unique MDL identifier MFCD26096940, separate from the racemate MDL MFCD20441625 [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer, MDL MFCD26096940 |
| Comparator Or Baseline | Racemate (CAS 1354950-57-4), 1:1 (R):(S) mixture, MDL MFCD20441625 |
| Quantified Difference | 100% enantiomeric excess (target) vs. 0% ee (racemate); theoretical yield of desired enantiomer from racemate limited to 50% without resolution |
| Conditions | Vendor specification; enantiomeric identity confirmed by chiral HPLC or optical rotation (vendor CoA) |
Why This Matters
Procuring the pre-resolved (S)-enantiomer eliminates the 50% material loss and additional purification expense inherent to racemic starting materials in stereospecific route development.
- [1] American Elements, Product Information for CAS 1354950-57-4 (racemic 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride), MDL MFCD20441625, accessed 2026. View Source
